molecular formula C11H13NO2 B1294741 6,7-Dimethoxy-3,4-dihydroisoquinoline CAS No. 3382-18-1

6,7-Dimethoxy-3,4-dihydroisoquinoline

Cat. No. B1294741
CAS RN: 3382-18-1
M. Wt: 191.23 g/mol
InChI Key: NSLJVQUDZCZJLK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,4-dihydroisoquinoline is a chemical compound with the molecular weight of 191.23 . It is used in the synthesis of Tetrabenazine .


Synthesis Analysis

A new method for the synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline has been developed. This method is based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid .


Molecular Structure Analysis

The molecular formula of 6,7-Dimethoxy-3,4-dihydroisoquinoline is C11H13NO2 . The InChI key is NSLJVQUDZCZJLK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds .


Physical And Chemical Properties Analysis

6,7-Dimethoxy-3,4-dihydroisoquinoline is a solid substance . It is stored at a temperature between 2-8°C in an inert atmosphere .

Scientific Research Applications

Photophysical Properties in Protic Solvents

The study by Dubouski et al. (2006) explored the impact of acid-base interactions on the photophysical properties of 6,7-Dimethoxy-3,4-dihydroisoquinoline in protic solvents. They found significant wavelength shifts in electronic absorption and fluorescence spectra due to the elongation of the conjugated chain.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While there are some studies available on the synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline , more research is needed to fully understand its potential applications and safety implications.

properties

IUPAC Name

6,7-dimethoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLJVQUDZCZJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NCCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187475
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-3,4-dihydroisoquinoline

CAS RN

3382-18-1
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3382-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
Source EPA DSSTox
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Record name 3,4-dihydro-6,7-dimethoxyisoquinoline
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.170
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Record name 3,4-DIHYDRO-6,7-DIMETHOXYISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6LM439T76
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Acetic acid/trifluoroacetic acid (100 mL) was added to a solution of 2-(3,4-dimethoxyphenyl)ethanamine (20 g, 110.38 mmol, 1.00 equiv) and hexamethylenetetramine (31 g, 221.11 mmol, 2.00 equiv). The resulting solution was heated at reflux for about 5 hours in an oil bath. After adding water (100 mL), the solution was extracted with dichloromethane (3×200 mL), and the organic layers were combined and dried over anhydrous sodium sulfate. Solids were removed by filtration, and the resulting filtrate was concentrated in vacuo to give the title product as a yellow oil (20 g, yield=95%). LC-MS: m/z=192 (MH)+.
Name
Acetic acid trifluoroacetic acid
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The N-formyl-2(3,4-dimethoxy-phenyl)-ethylamine so obtained is stirred with polyphosphoric acid (1 kg) and heated to 140° C. (oil bath temperature). The reaction mixture foams vigorously starting from an internal temperature of 70° C. After 30 minutes, an internal temperature of about 140° C. is attained. The mixture is then poured onto water (1 liter) and made alkaline with concentrated ammonia (1.8 liters) while ice is added. The reaction product is extracted repeatedly with ethyl acetate, the ethyl acetate phase is washed with water, dried, over magnesium sulphate and evaporated giving the title compound (142.5 g) as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
1.8 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-3,4-dihydroisoquinoline
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Citations

For This Compound
745
Citations
HW Gibson, MAG Berg, JC Dickson… - The Journal of …, 2007 - ACS Publications
Chiral acid chlorides were reacted with isoquinoline and 6,7-dimethoxy-3,4-dihydroisoquinoline to form diastereomeric Reissert compounds 8−11 and 18−21, respectively. The best …
Number of citations: 36 pubs.acs.org
R Gitto, S Ferro, S Agnello, L De Luca… - Bioorganic & medicinal …, 2009 - Elsevier
In previous studies we identified several 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives displaying potent anticonvulsant effects in different animal models of epilepsy. …
Number of citations: 40 www.sciencedirect.com
VA Osyanin, EA Ivleva, DV Osipov… - Chemistry of Heterocyclic …, 2011 - Springer
Products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho[1',2':5,6][1,3]oxazino-[2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-…
Number of citations: 11 link.springer.com
V Criscuolo, CT Prontera, M Pavone, O Crescenzi… - ACS …, 2019 - ACS Publications
By pursuing the strategy of manipulating natural compounds to obtain functional materials, in this work, we report on the synthesis and characterization of a luminescent cationic iridium …
Number of citations: 8 pubs.acs.org
G Grethe, V Toome, HL Lee… - The Journal of Organic …, 1968 - ACS Publications
Treatment of 6, 7-and 7, 8-dimethoxy-2, 3-dihydro-4 (lH)-isoquinolones with a 1: 1 mixture of 48% aqueous hydrobromic acid and glacial acetic acidat 115 leads to selective ether …
Number of citations: 22 pubs.acs.org
S SUGASAWA, T FUJII - Proceedings of the Japan Academy, 1954 - jstage.jst.go.jp
Openshaw, 1'who succeeded to synthesize rubremetinium salt, which was identified with the one derived from natural emetine. Preobrazhenskii et al. 2'also claimed to have …
Number of citations: 9 www.jstage.jst.go.jp
M Nyerges, A Dancsó, I Bitter, G Blaskó, L Tőke - Tetrahedron letters, 2005 - Elsevier
New reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline and 3,4-dihydro-β-carboline with various electron-deficient olefins are described. ‘One-pot’ generation and cycloaddition of the …
Number of citations: 5 www.sciencedirect.com
S Richards, M Ropic, D Blackmond, A Walmsley - Analytica chimica acta, 2004 - Elsevier
Multivariate Curve Resolution with Alternating Least Squares (MCR–ALS) has been successfully applied to in situ infrared measurements of rhodium catalysed asymmetric transfer …
Number of citations: 23 www.sciencedirect.com
VL Dubouski, OV Gulyakevich, AL Mikhal'chuk… - Optics and …, 2006 - Springer
The effect of acid-base interactions on the photophysical properties of 6,7-dimethoxy-3,4-dihydroisoquinoline in protic solvents is studied by the methods of steady-state and picosecond …
Number of citations: 6 link.springer.com
NR Ulya, S Matsjeh, W Haryadi… - Journal of Chemical …, 2019 - journal.uctm.edu
The existence of multiple functional groups in isoquinoline derivatives determines their potential as drug compounds. This research aims at the synthesis of such new isoquinoline …
Number of citations: 2 journal.uctm.edu

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